

An In-depth Technical Guide to 1,4-Dipropoxybut-2-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dipropoxybut-2-yne

Cat. No.: B15177523

[Get Quote](#)

CAS Number: 69704-27-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1,4-Dipropoxybut-2-yne**, consolidating available data on its properties, synthesis, and potential applications. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

1,4-Dipropoxybut-2-yne is a symmetrical diether derivative of 2-butyne-1,4-diol. Its core structure features a central alkyne functional group flanked by two propoxy ether linkages. This structure suggests its potential as a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of **1,4-Dipropoxybut-2-yne**

Property	Value	Source
Molecular Formula	C10H18O2	[1][2]
Molecular Weight	170.25 g/mol	[1]
CAS Number	69704-27-4	[1][2]
Density	0.897 g/cm ³	[3]
Boiling Point	232.3 °C at 760 mmHg	[3]
Flash Point	76.9 °C	[3]
LogP	1.843	[3]
Refractive Index	1.438	[3]
PSA (Polar Surface Area)	18.46 Å ²	[3]
Rotatable Bond Count	6	[1]
Hydrogen Bond Acceptor Count	2	[1]
Hydrogen Bond Donor Count	0	[1]

Synthesis of 1,4-Dipropoxybut-2-yne

The primary synthetic route to **1,4-Dipropoxybut-2-yne** is through the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the dialkoxide of 2-butyne-1,4-diol is reacted with 1-bromopropane.

Experimental Protocol: Synthesis of 1,4-Dipropoxybut-2-yne

This protocol is based on a general procedure for the synthesis of 1,4-dialkoxy-2-butyne.

Materials:

- 2-Butyne-1,4-diol (CAS: 110-65-6)
- 1-Bromopropane (CAS: 106-94-5)

- Potassium Hydroxide (KOH)
- Dimethyl Sulfoxide (DMSO)
- Water (deionized)
- Diethyl ether or other suitable extraction solvent
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

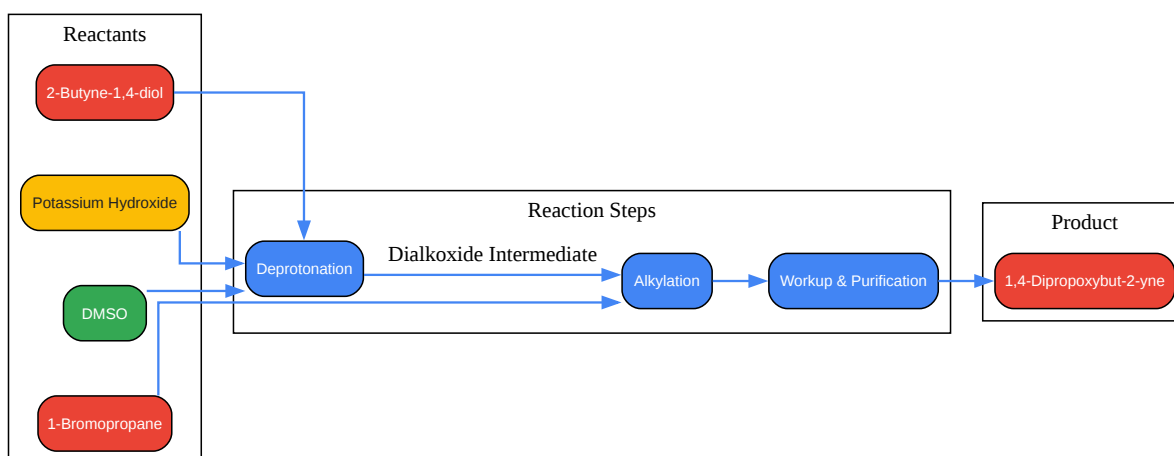
Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere, dissolve 2-butyne-1,4-diol in dimethyl sulfoxide (DMSO). Cool the mixture to 0 °C using an ice bath.
- **Deprotonation:** Slowly add a solution of potassium hydroxide in water to the reaction mixture while maintaining the temperature at 0 °C. Stir for 30 minutes to an hour to ensure complete formation of the dialkoxide.
- **Alkylation:** Add 1-bromopropane to the reaction mixture dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for

24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup:** Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **1,4-Dipropoxybut-2-yne** can be purified by vacuum distillation or column chromatography on silica gel.

Logical Relationship Diagram for the Synthesis of **1,4-Dipropoxybut-2-yne**



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1,4-Dipropoxybut-2-yne**.

Spectroscopic Data

Detailed experimental spectroscopic data for **1,4-Dipropoxybut-2-yne** is not readily available in the public domain. However, based on its structure, the following characteristic signals can be predicted:

Table 2: Predicted Spectroscopic Data for **1,4-Dipropoxybut-2-yne**

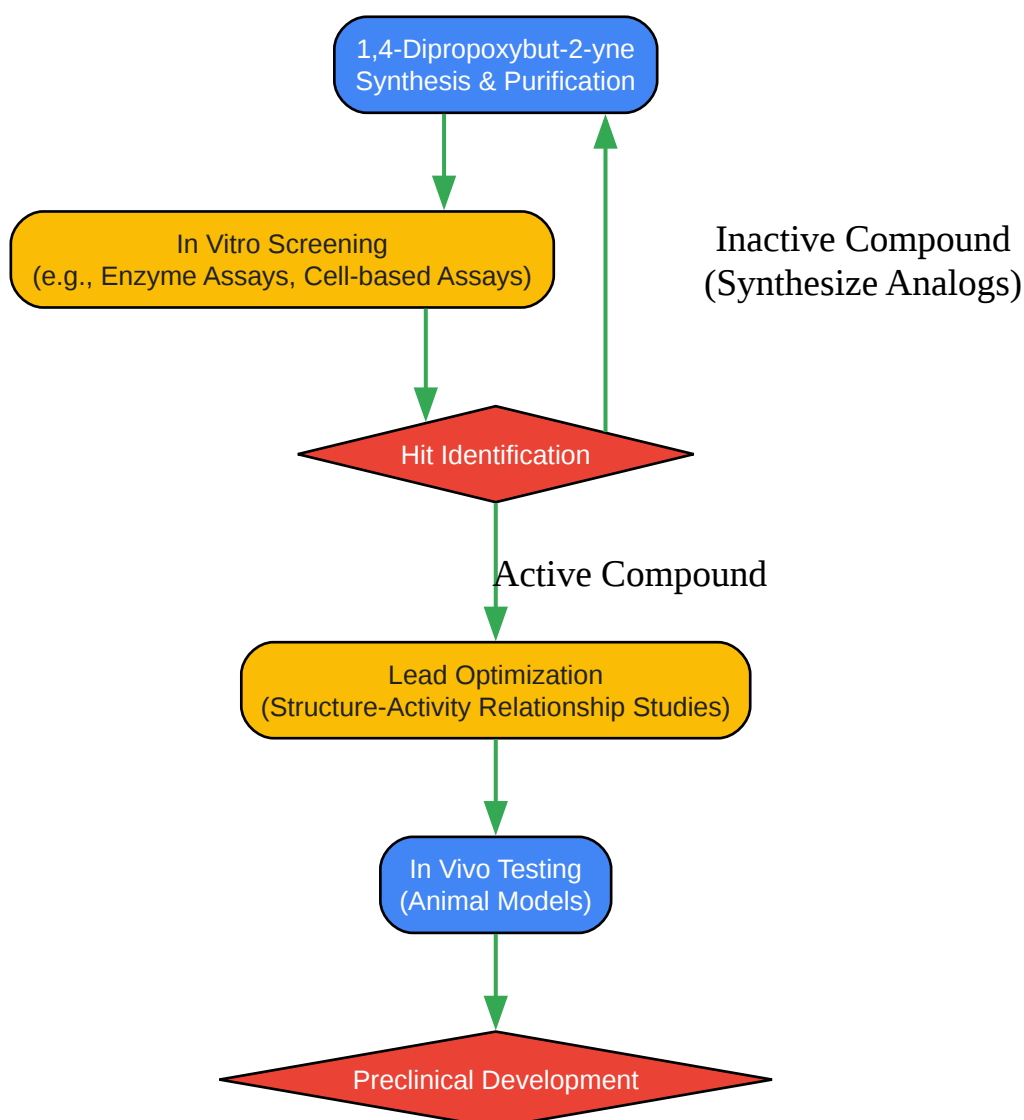
Technique	Predicted Signals
¹ H NMR	- Triplet corresponding to the methyl protons (-CH ₃) of the propyl groups. - Sextet corresponding to the methylene protons adjacent to the methyl groups (-CH ₂ -CH ₃). - Triplet corresponding to the methylene protons adjacent to the ether oxygen (O-CH ₂ -). - Singlet corresponding to the methylene protons adjacent to the alkyne (-C≡C-CH ₂ -).
¹³ C NMR	- Signal for the methyl carbon (-CH ₃). - Signal for the methylene carbon adjacent to the methyl group (-CH ₂ -CH ₃). - Signal for the methylene carbon adjacent to the ether oxygen (O-CH ₂ -). - Signal for the methylene carbon adjacent to the alkyne (-C≡C-CH ₂ -). - Signal for the quaternary alkyne carbons (-C≡C-).
IR Spectroscopy	- C-H stretching vibrations for the alkyl groups. - C-O stretching vibration for the ether linkage. - Weak C≡C stretching vibration (due to the symmetrical nature of the molecule).
Mass Spectrometry	- Molecular ion peak (M ⁺) at m/z = 170.13. - Fragmentation pattern corresponding to the loss of propyl and propoxy groups.

Applications and Relevance in Drug Development

While specific studies detailing the biological activity or drug development applications of **1,4-Dipropoxybut-2-yne** are not currently available in the public literature, its structural motifs are of interest in medicinal chemistry. Alkyne-containing molecules are valuable intermediates in the synthesis of more complex chemical entities.

Potential Experimental Workflow for Exploring Biological Activity

The following diagram outlines a general workflow for screening a compound like **1,4-Dipropoxybut-2-yne** for potential biological activity.



[Click to download full resolution via product page](#)

Caption: General workflow for biological activity screening.

Conclusion

1,4-Dipropoxybut-2-yne is a chemical compound with well-defined physical and chemical properties and a straightforward synthetic route. While its direct applications in drug development have not been documented, its structure as a functionalized alkyne makes it a potentially useful building block for the synthesis of more complex molecules. Further research is required to explore its biological activity and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dipropoxybut-2-yne | C₁₀H₁₈O₂ | CID 3017958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-dipropoxybut-2-yne | CAS#:69704-27-4 | Chemsrcc [chemsrc.com]
- 3. 1,4-Dipropoxybut-2-yne | lookchem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Dipropoxybut-2-yne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15177523#1-4-dipropoxybut-2-yne-cas-number-69704-27-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com